molecular formula C16H22N4O3 B1681340 Tomelukast CAS No. 88107-10-2

Tomelukast

Cat. No.: B1681340
CAS No.: 88107-10-2
M. Wt: 318.37 g/mol
InChI Key: MWYHLEQJTQJHSS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tomelukast is a selective and orally active leukotriene receptor antagonist that inhibits the cysteinyl leukotriene CysLT1 receptor . The primary targets of this compound are the leukotriene receptors, specifically the CysLT1 receptors . These receptors are found in the human airway, including airway smooth muscle cells and airway macrophages, and on other pro-inflammatory cells .

Mode of Action

This compound works by blocking the action of substances in the body that cause the symptoms of asthma and allergic rhinitis . It blocks one of the chemicals that is released when you come into contact with asthma triggers, helping to stop your airways from swelling . By inhibiting the CysLT1 receptor, this compound prevents the action of leukotrienes, which are substances in the body that cause inflammation and constriction of airways .

Biochemical Pathways

The biochemical pathways affected by this compound involve the leukotriene pathway. Leukotrienes are products of arachidonic acid metabolism and are released from various cells, including mast cells and eosinophils . These eicosanoids bind to cysteinyl leukotriene (CysLT) receptors. The CysLT type-1 (CysLT1) receptor is found in the human airway and on other pro-inflammatory cells . CysLTs have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process .

Pharmacokinetics

The pharmacokinetics of this compound are nearly linear for oral doses up to 50 mg. During once-daily dosing with 10-mg this compound, there is little accumulation of the parent drug in plasma . This suggests that this compound has good bioavailability and is well-absorbed in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and constriction in the airways. By blocking the action of leukotrienes, this compound helps to prevent airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process . This results in improved breathing and reduced symptoms in conditions like asthma and allergic rhinitis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, lifestyle, and exposure to other drugs or substances can affect how this compound is metabolized in the body . Additionally, the presence of other health conditions can also influence how effectively this compound works.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tomelukast can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Tomelukast undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted acetophenones, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tomelukast has a wide range of scientific research applications:

Properties

IUPAC Name

1-[2-hydroxy-3-propyl-4-[4-(2H-tetrazol-5-yl)butoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-3-6-13-14(9-8-12(11(2)21)16(13)22)23-10-5-4-7-15-17-19-20-18-15/h8-9,22H,3-7,10H2,1-2H3,(H,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYHLEQJTQJHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020344
Record name Tomelukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88107-10-2
Record name Tomelukast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88107-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tomelukast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088107102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tomelukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(4-(1H-tetrazol-5-yl)butoxy)-2-hydroxy-3-propylphenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TOMELUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59762X5CLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Tomelukast?

A1: this compound functions as a leukotriene receptor antagonist. It specifically targets and blocks the cysteinyl leukotriene receptor type 1 (CysLT1), preventing the binding of leukotrienes like LTD4. [, ] This inhibition disrupts the inflammatory cascade triggered by leukotrienes in conditions like asthma. []

Q2: Are there any known drug interactions associated with this compound?

A2: Yes, this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4. [] This raises the possibility of interactions with drugs that either inhibit or induce these enzymes. For example, co-administration with Terfenadine can reduce the maximum serum concentration of this compound. []

Q3: What are the key structural features of this compound?

A3: While specific spectroscopic data is not provided in the research papers, this compound is characterized as an N-alkylated tetrazole derivative with substituted aromatic rings. [] This structural motif is common in various drugs and contributes to its pharmacological properties.

Q4: Has this compound demonstrated efficacy in preclinical or clinical studies for any specific conditions?

A4: Yes, this compound has been investigated for its potential in treating respiratory diseases. [, ] Studies have explored its use in addressing conditions like allergic rhinitis, bronchial asthma, chronic obstructive pulmonary disease, and the common cold. [] this compound has also shown promising results in preclinical studies, particularly in inhibiting cold air-induced asthmatic reactions. []

Q5: Have any alternative compounds or strategies emerged for targeting the same pathways or conditions as this compound?

A5: Yes, the field of leukotriene modifiers encompasses a diverse range of compounds. [] These include 5-lipoxygenase enzyme inhibitors like Zileuton, 5-lipoxygenase-activating-protein inhibitors like Quiflapon, and other LTD4-receptor antagonists like Zafirlukast and Montelukast. [] Each of these alternatives offers a different approach to modulating leukotriene pathways.

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